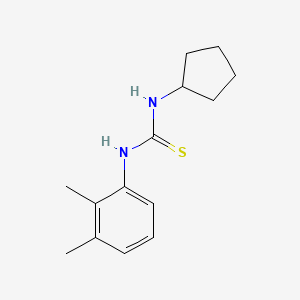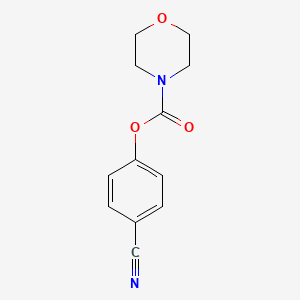![molecular formula C18H29N3 B5875823 N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine, commonly known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. NPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of NPP is not fully understood, but it is believed to act as a potent dopamine and serotonin reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, NPP increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This, in turn, can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, enhanced mood and cognition, and reduced anxiety and depression. NPP has also been shown to have potential neuroprotective effects, including the ability to prevent oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of using NPP in lab experiments is its high potency and selectivity. NPP has been shown to have a high affinity for dopamine and serotonin transporters, making it an ideal tool for studying the role of these neurotransmitters in the brain. However, one of the main limitations of using NPP is its potential toxicity and side effects, which can affect the validity of the results obtained.
将来の方向性
There are several future directions for the study of NPP, including the development of new synthetic methods for its preparation, the investigation of its potential as a drug candidate for the treatment of various diseases, and the study of its mechanism of action at the molecular level. Additionally, the use of NPP in combination with other drugs or therapies may lead to enhanced therapeutic effects and reduced side effects.
Conclusion
In conclusion, N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. NPP has been shown to have high potency and selectivity, making it an ideal tool for studying the role of dopamine and serotonin in the brain. However, its potential toxicity and side effects must be carefully considered in lab experiments. There are several future directions for the study of NPP, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
NPP can be synthesized using different methods, including the reductive amination of 4-piperidone with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a suitable solvent, such as ethanol or methanol. The resulting product is purified using chromatography techniques, such as column chromatography or HPLC, to obtain pure NPP.
科学的研究の応用
NPP has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, NPP has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, NPP has been used to study the role of different neurotransmitters, such as dopamine and serotonin, in the brain. In pharmacology, NPP has been used to investigate the pharmacokinetics and pharmacodynamics of different drugs.
特性
IUPAC Name |
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-3-7-17(8-4-1)9-14-20-15-10-18(11-16-20)19-21-12-5-2-6-13-21/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVMUHGTPAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)



